molecular formula C12H11N3 B1676151 Mefenidil CAS No. 58261-91-9

Mefenidil

Cat. No. B1676151
Key on ui cas rn: 58261-91-9
M. Wt: 197.24 g/mol
InChI Key: OTRQRKIYHATFKM-UHFFFAOYSA-N
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Patent
US04093811

Procedure details

A solution of 48.6 g (0.2 mole) of 4-chloromethyl-5-methyl-2-phenylimidazole hydrochloride [see Cornforth & Huang, J. Chem. Soc., 731 (1948)] in 200 ml of DMSO is added (over 20 minutes) to a rapidly stirred solution of sodium cyanide, prepared by dissolving 29.4 g (0.6 mole) of sodium cyanide in 70 ml of water and adding 200 ml of DMSO, at 0° to 5° C. [slightly modified procedure of W. Schultze, J. Prakt. Chem. 19, 91-100 (1922)]. The reaction mixture is stirred in the cold for 2 hours and then poured onto a slight excess of cracked ice which causes a semicrystalline gum to separate (Crop A). The gum is quickly filtered off and to the filtrate is added sufficient aqueous sodium carbonate (10%) to give a volume of 2 liters. The mixture is allowed to stand overnight during which time a second crop (about 12-13 g) crystallizes (Crop B). Extraction of the mother liquor with ethyl acetate gives an aditional (about 2-3 g) yield (Crop C). Crop A is recrystallized from benzene-Norite B. Crop C is recrystallized from benzene. The resulting crystals are combined with Crop B. Repeated recrystallizations from benzene gives a pure product of 4-cyanomethyl-5-methyl-2-phenylimidazole, m.p., 132°-140° C. Treatment with a mineral acid, e.g., sulfuric, hydrobromic and the like, affords the corresponding acid addition salts.
Name
4-chloromethyl-5-methyl-2-phenylimidazole hydrochloride
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[N:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7][C:8]=1[CH3:9].[C-:16]#[N:17].[Na+]>CS(C)=O.O>[C:16]([CH2:3][C:4]1[N:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7][C:8]=1[CH3:9])#[N:17] |f:0.1,2.3|

Inputs

Step One
Name
4-chloromethyl-5-methyl-2-phenylimidazole hydrochloride
Quantity
48.6 g
Type
reactant
Smiles
Cl.ClCC=1N=C(NC1C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
29.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred in the cold for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 0° to 5° C.
ADDITION
Type
ADDITION
Details
poured onto a slight excess of cracked ice which
CUSTOM
Type
CUSTOM
Details
to separate (Crop A)
FILTRATION
Type
FILTRATION
Details
The gum is quickly filtered off and to the filtrate
ADDITION
Type
ADDITION
Details
is added sufficient aqueous sodium carbonate (10%)
CUSTOM
Type
CUSTOM
Details
to give a volume of 2 liters
WAIT
Type
WAIT
Details
to stand overnight during which time
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a second crop (about 12-13 g) crystallizes (Crop B)
EXTRACTION
Type
EXTRACTION
Details
Extraction of the mother liquor with ethyl acetate
CUSTOM
Type
CUSTOM
Details
gives an aditional (about 2-3 g)
CUSTOM
Type
CUSTOM
Details
yield (Crop C)
CUSTOM
Type
CUSTOM
Details
Crop A is recrystallized from benzene-Norite B
CUSTOM
Type
CUSTOM
Details
Crop C is recrystallized from benzene
CUSTOM
Type
CUSTOM
Details
recrystallizations from benzene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CC=1N=C(NC1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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